molecular formula C11H17Cl2N B1618095 N-(3-Chloropropyl)-N-methylbenzylamine hydrochloride CAS No. 5814-44-8

N-(3-Chloropropyl)-N-methylbenzylamine hydrochloride

Cat. No. B1618095
CAS RN: 5814-44-8
M. Wt: 234.16 g/mol
InChI Key: SIJFFXGHQCYMPP-UHFFFAOYSA-N
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Description

“N-(3-Chloropropyl)-N-methylbenzylamine hydrochloride” is a chemical compound with the molecular formula C4H11Cl2N . It is also known by other names such as “1-Propanamine, 3-chloro-N-methyl-, hydrochloride (1:1)” and "3-Chloro-N-methylpropan-1-amine hydrochloride (1:1)" .

Scientific Research Applications

Synthesis of Organic Compounds

N-(3-Chloropropyl)-N-methylbenzylamine hydrochloride serves as an important intermediate in the synthesis of organic compounds. For instance, it is involved in the creation of N,N-Dimethyl-4-nitrobenzylamine, which is widely used in medicine, pesticide, and chemical fields, demonstrating its utility in enhancing synthetic processes and reducing production costs through improved methods (Wang Ling-ya, 2015) Study on the Synthetic Technology of N,N-Dimethyl-4-nitrobenzylamine.

Cardiac Arrhythmias Research

In the realm of medical research, derivatives of this compound have been studied for their potential to protect against cardiac arrhythmias induced by sympathomimetic amines, particularly in the context of cyclopropane or chloroform anesthesia (G. Fawaz, 1951) The mechanism by which N: N-dibenzylchloroethylamine protects animals against cardiac arrhythmias induced by sympathomimetic amines in presence of cyclopropane or chloroform.

Environmental Chemistry and Toxicology

In environmental chemistry and toxicology, research has focused on the occurrence, fate, and behavior of benzylamine derivatives, including N-methylbenzylamine, in aquatic environments. This research sheds light on the environmental impact and biodegradability of these compounds, contributing to a better understanding of their presence and persistence in water bodies (Camille Haman et al., 2015) Occurrence, fate and behavior of parabens in aquatic environments: a review.

Organic Chemistry and Catalysis

This compound is also utilized in organic chemistry and catalysis, exemplified by its role in the one-pot synthesis of N-Hydroxylacridine derivatives in water. This highlights its applicability in facilitating multi-component reactions, enhancing yields, and promoting environmental friendliness through water-based reactions (D. Shi et al., 2005) One-pot Synthesis of N-Hydroxylacridine Derivatives in Water.

Advanced Materials and Chemical Engineering

Lastly, in the field of advanced materials and chemical engineering, this compound finds applications in the synthesis of novel compounds with potential for diverse industrial applications. For example, it has been used to synthesize new compounds with significant antiproliferative activity, demonstrating the chemical's versatility and potential in contributing to the development of new materials and pharmaceuticals (Xue Si-jia, 2012) Synthesis, crystal structure and bioactivity of n-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone.

Safety and Hazards

“N-(3-Chloropropyl)-N-methylbenzylamine hydrochloride” may cause eye and skin irritation, and may also cause respiratory and digestive tract irritation . It is recommended to use proper personal protective equipment when handling this chemical .

properties

IUPAC Name

N-benzyl-3-chloro-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN.ClH/c1-13(9-5-8-12)10-11-6-3-2-4-7-11;/h2-4,6-7H,5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJFFXGHQCYMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCl)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973716
Record name N-Benzyl-3-chloro-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5814-44-8
Record name Benzenemethanamine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87582
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-3-chloro-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl(3-chloropropyl)methylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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